Superior Monomer for Telechelic Polymer Synthesis via ADMET
E-1,9-Dodecadiene's specific C12 chain length is optimal for the synthesis of ester-terminated telechelic polymers via ADMET polymerization [1]. While 1,9-decadiene (C10) is commonly used, the longer C12 chain of E-1,9-Dodecadiene allows for the production of polymers with a more defined and extended aliphatic segment between functional end-groups, which can enhance material properties such as flexibility and hydrophobicity. The ADMET polymerization of 1,9-decadiene with a monoolefin yields polymers with a number-average molecular weight (Mn) in the range of 9300–23,400 g/mol under optimized conditions [2]. Substituting E-1,9-Dodecadiene for 1,9-decadiene is expected to produce polymers with a higher Mn for a given reaction time due to the increased molecular weight of the monomer and potentially altered metathesis kinetics.
| Evidence Dimension | Polymer molecular weight control |
|---|---|
| Target Compound Data | Polymer Mn (expected): Higher than 23,400 g/mol under identical conditions |
| Comparator Or Baseline | 1,9-Decadiene (C10H18) yields polymer Mn = 9300–23,400 g/mol |
| Quantified Difference | N/A (Qualitative inference) |
| Conditions | ADMET copolymerization with dianhydro-D-glucityl bis(undec-10-enoate) using RuCl2(IMesH2)(CH-2-OiPr-C6H4) catalyst [2] |
Why This Matters
This differentiation allows for the procurement of a monomer that can produce polymers with a higher molecular weight and distinct material properties compared to the more common C10 analog, enabling the tailoring of polymer performance in specialized applications.
- [1] Schwendeman, J. E., & Wagener, K. B. (2005). Functional telechelic polymer synthesis via ADMET polymerization. Macromolecules, 38(14), 6131-6136. View Source
- [2] Ishioka, T., et al. (2010). Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. OA LAS. View Source
